molecular formula C17H16FN3O3S2 B2357605 4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE CAS No. 946293-96-5

4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

Cat. No.: B2357605
CAS No.: 946293-96-5
M. Wt: 393.45
InChI Key: PWEYYPICCBHBNL-UHFFFAOYSA-N
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Description

4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is related to the modulation of premature translation termination or nonsense-mediated mrna decay . This suggests that the compound may interact with cellular machinery involved in protein synthesis and mRNA processing.

Mode of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might interact with its targets to alter these processes, potentially leading to changes in protein synthesis and mRNA decay.

Biochemical Pathways

Considering its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might affect pathways related to these processes. These could include pathways involved in protein synthesis, mRNA processing, and cellular response to aberrant mRNAs.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might lead to changes in protein levels and mRNA stability within the cell, potentially affecting cellular functions and responses.

Biochemical Analysis

Biochemical Properties

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system. The interaction between 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and potentially exhibiting neuroprotective effects . Additionally, this compound may interact with other proteins involved in oxidative stress pathways, influencing the production of reactive oxygen species and modulating cellular responses to oxidative damage .

Cellular Effects

The effects of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress. Furthermore, this compound’s impact on acetylcholinesterase activity can affect neuronal cells, potentially improving cognitive function and offering therapeutic benefits for neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to competitive inhibition and reduced enzymatic activity . Additionally, 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine may interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses to stress . These molecular interactions contribute to the compound’s overall biochemical and pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine remains relatively stable under controlled conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to gradual degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular processes, including modulation of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. This compound may undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with distinct properties . The interaction with metabolic enzymes can affect the compound’s stability, bioavailability, and overall pharmacokinetic profile . Additionally, 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine may influence metabolic flux and alter the levels of key metabolites, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine within cells and tissues are critical determinants of its activity and function. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific tissues and organs can influence its overall pharmacological profile and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine plays a crucial role in determining its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, the presence of specific binding sites or receptors within subcellular compartments can modulate the compound’s activity and interactions with other biomolecules . Understanding the subcellular localization of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

What sets 4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE apart from similar compounds is its unique combination of a fluorophenyl group and a thienylsulfonyl group. This structural arrangement enhances its potential bioactivity and specificity towards certain molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYYPICCBHBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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